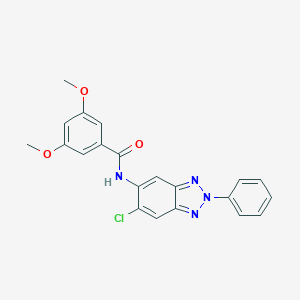![molecular formula C22H28N2O4 B278214 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278214.png)
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as IB-MECA, is a small molecule that belongs to the class of selective adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide exerts its effects by selectively binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune cells. Upon binding, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide activates the adenosine A3 receptor, leading to downstream signaling events that result in the observed biological effects.
Biochemical and Physiological Effects:
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, protection of neurons, and improvement of cognitive function. These effects are mediated by the activation of the adenosine A3 receptor and the downstream signaling events that follow.
Avantages Et Limitations Des Expériences En Laboratoire
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor. However, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylacetic acid with isobutyl chloroformate, followed by the reaction with 3-aminobenzamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to protect neurons from damage and improve cognitive function.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C22H28N2O4/c1-14(2)13-28-18-8-6-7-16(11-18)22(26)23-17-9-10-19(20(12-17)27-5)24-21(25)15(3)4/h6-12,14-15H,13H2,1-5H3,(H,23,26)(H,24,25) |
Clé InChI |
CYGRKVGVIIVBQE-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)